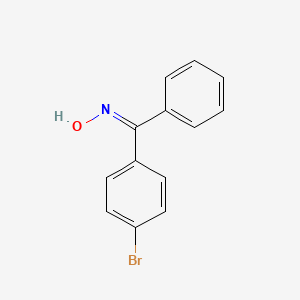![molecular formula C17H20N6O B5537216 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide" involves multiple steps, including reactions with nitriles, acetylenes, and specific reagents to form pyrazole and triazole derivatives. For instance, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles (Ito et al., 1983).
Molecular Structure Analysis
The structure of related compounds is characterized by X-ray crystallography, revealing detailed insights into the molecular conformation, crystalline structure, and intermolecular interactions. For example, a study presented the X-ray crystal structure of a novel pyrazole derivative, elucidating the dihedral angles and conformational features that contribute to the stability and reactivity of such compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to "N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide" include various synthetic routes and transformations. For instance, the reaction of azlactones with azomethine imines, followed by rearrangement, allows for the synthesis of novel benzamide derivatives with potential biological activities (Liu et al., 2014).
Scientific Research Applications
Antiavian Influenza Virus Activity
A notable application is in the development of compounds showing remarkable antiavian influenza virus activity. Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which exhibited significant antiviral activities against the H5N1 strain of the bird flu influenza virus, with viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has been conducted. Abunada et al. (2008) explored the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, providing insights into potential applications in combating microbial infections (Abunada, Hassaneen, Kandile, & Miqdad, 2008).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, which are crucial in drug discovery and development, is another significant application. Studies by Ito et al. (1983) and others have demonstrated the utility of these compounds in generating a diverse range of heterocyclic structures, which can serve as valuable scaffolds in medicinal chemistry (Ito, Tanaka, Kakehi, Fukuyama, Osawa, & Sayo, 1983).
Catalysis and Organic Synthesis
Furthermore, these compounds find applications in catalysis and as intermediates in organic synthesis. Hua et al. (2012) presented new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–1,2,3-triazolyl ligands, showcasing their potential as catalysts for hydroamination (Hua, Vuong, Bhadbhade, & Messerle, 2012).
Chemical Structure and Reactivity Studies
Research on the chemical structure and reactivity of N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide and related compounds provides valuable insights into their potential applications in designing new therapeutic agents and understanding their mechanisms of action. For example, Abdelhamid et al. (2007) synthesized pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine, highlighting the versatility of these compounds in generating bioactive heterocycles (Abdelhamid, Baghos, & Halim, 2007).
Mechanism of Action
Future Directions
The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.
properties
IUPAC Name |
N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-21(8-4-5-14-10-20-22(2)11-14)17(24)15-6-3-7-16(9-15)23-12-18-19-13-23/h3,6-7,9-13H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXNCIGWQCGHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)